molecular formula C27H37N5O3 B2597477 N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922120-88-5

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2597477
CAS No.: 922120-88-5
M. Wt: 479.625
InChI Key: KNPYUWQXBAZYSM-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H37N5O3 and its molecular weight is 479.625. The purity is usually 95%.
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Scientific Research Applications

Research Applications and Insights

  • ABCB1 Inhibitors : Certain compounds with similar structural features, such as N-4-methylpiperazine derivatives, have been shown to inhibit ABCB1 activity, a protein known to contribute to multidrug resistance in cancer cells. These compounds could potentially enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells (Colabufo et al., 2008).

  • Anticonvulsant Activity : New hybrid compounds incorporating elements such as 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share similarities with the query compound, have demonstrated potential as anticonvulsant agents. These findings could suggest applications in the development of new treatments for epilepsy (Kamiński et al., 2015).

  • Cancer Cell Growth Inhibition : Indenopyrazoles derived from structural modifications similar to the query compound have shown promising antiproliferative activities against human cancer cells, suggesting potential use in cancer therapy. Such compounds act by inhibiting tubulin polymerization, a critical process in cell division (Minegishi et al., 2015).

  • Serotonin Receptor Ligands : Derivatives with arylpiperazine and tetrahydroquinoline components have been investigated for their affinity to serotonin receptors, which could indicate potential applications in psychiatric and neurological disorders treatment (Intagliata et al., 2017).

  • Chemical Structure Analysis : Studies on compounds with complex structures, including tetrahydroquinoline derivatives, have utilized crystal structure and DFT studies to understand their molecular properties better. Such analyses could be fundamental in designing new molecules with specific biological activities (Baba et al., 2019).

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O3/c1-4-35-23-10-8-22(9-11-23)29-27(34)26(33)28-19-25(32-16-14-30(2)15-17-32)21-7-12-24-20(18-21)6-5-13-31(24)3/h7-12,18,25H,4-6,13-17,19H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPYUWQXBAZYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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